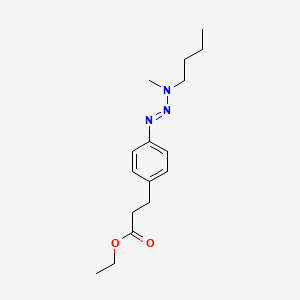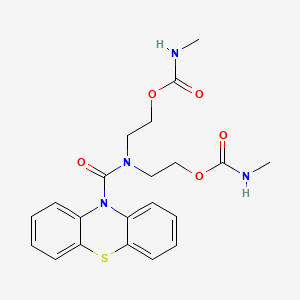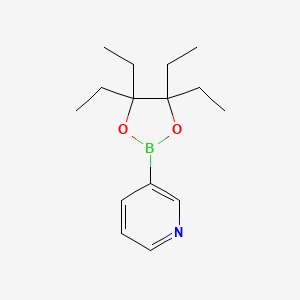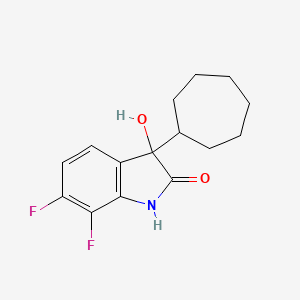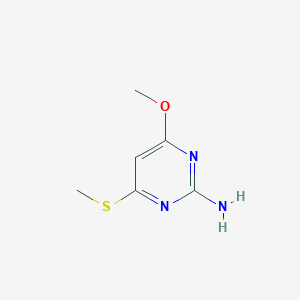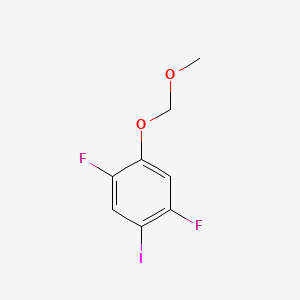
1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F2IO2 and a molecular weight of 300.04 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and a methoxymethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the necessary substituents.
Reaction Conditions: The reaction conditions often involve the use of halogenating agents, such as iodine and fluorine sources, under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. .
Applications De Recherche Scientifique
1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. The methoxymethoxy group can enhance the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene can be compared with similar compounds such as:
1,4-Difluoro-2-iodo-5-methoxybenzene: This compound lacks the methoxymethoxy group, which may affect its solubility and reactivity.
1,4-Difluoro-2-iodo-5-(methoxymethyl)benzene: This compound has a methoxymethyl group instead of a methoxymethoxy group, which can influence its chemical properties.
The uniqueness of this compound lies in its specific functional groups that provide distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C8H7F2IO2 |
|---|---|
Poids moléculaire |
300.04 g/mol |
Nom IUPAC |
1,4-difluoro-2-iodo-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7F2IO2/c1-12-4-13-8-3-5(9)7(11)2-6(8)10/h2-3H,4H2,1H3 |
Clé InChI |
MJKPWCSGUBKVIT-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C=C1F)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
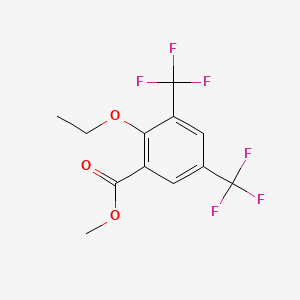
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)

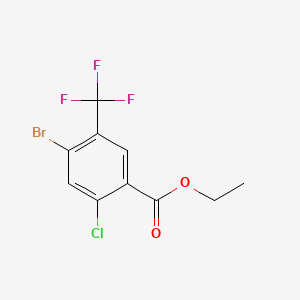
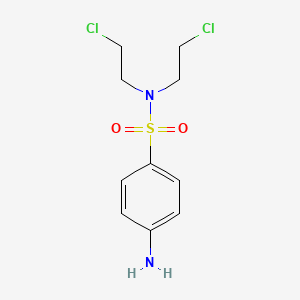
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
